molecular formula C15H11NO2 B13144834 1-Amino-3-methylanthracene-9,10-dione CAS No. 10146-51-7

1-Amino-3-methylanthracene-9,10-dione

Cat. No.: B13144834
CAS No.: 10146-51-7
M. Wt: 237.25 g/mol
InChI Key: FWGWRVYOSWSNEQ-UHFFFAOYSA-N
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Description

1-Amino-3-methylanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO2. It belongs to the class of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a methyl group at the 3-position on the anthracene ring system, with two ketone groups at the 9 and 10 positions.

Preparation Methods

The synthesis of 1-amino-3-methylanthracene-9,10-dione can be achieved through various methods. One effective approach involves the amidation of weak amines. In this method, 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and allows for the efficient production of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-3-methylanthracene-9,10-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxy derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-3-methylanthracene-9,10-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Amino-3-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

    1-Aminoanthracene-9,10-dione: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

    3-Methylanthracene-9,10-dione: Lacks the amino group at the 1-position, which may influence its chemical properties and applications.

    1,4-Diaminoanthracene-9,10-dione:

The presence of both the amino and methyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties.

Properties

CAS No.

10146-51-7

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1-amino-3-methylanthracene-9,10-dione

InChI

InChI=1S/C15H11NO2/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3

InChI Key

FWGWRVYOSWSNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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